molecular formula C11H12N2O2 B599026 Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-11-9

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B599026
CAS RN: 1199773-11-9
M. Wt: 204.229
InChI Key: NIXOFQRQEJNWRB-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, also known as Methyl 1-ethyl-benzoimidazole-6-carboxylate (MEBC), is a synthetic molecule with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and processes, including organic synthesis, medicinal chemistry, drug design, and biochemical and physiological studies. MEBC has been used in a variety of scientific research applications due to its unique properties, including its ability to react with a variety of organic molecules, its low toxicity, and its ability to function as a catalyst in certain reactions.

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitubercular Activity

Compounds containing the imidazole moiety have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . This suggests that “Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate” could potentially be used in the development of antitubercular drugs.

Antimicrobial Activity

Benzimidazole, another core component of this compound, has been used in the synthesis of silver (I) complexes that have shown antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

Antiviral Activity

Indole derivatives, which share a similar structure to benzimidazole, have shown antiviral activity . This suggests that “Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate” could potentially be used in the development of antiviral drugs.

Anti-Inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that “Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate” could potentially be used in the development of anti-inflammatory and analgesic drugs.

Anticancer Activity

Triazole derivatives, which share a similar structure to benzimidazole, have shown effective cytotoxic activity against various cancer cell lines . This suggests that “Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate” could potentially be used in the development of anticancer drugs.

Mechanism of Action

Target of Action

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, also known as methyl 1-ethyl-1H-1,3-benzodiazole-6-carboxylate, is a compound that belongs to the class of imidazole-containing compounds Imidazole-containing compounds are known to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a wide range of biological activities . The imidazole ring is a key component of many biologically active molecules, and its presence can significantly influence the compound’s interaction with its targets .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving bioavailability .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

It is known that the reaction conditions for the synthesis of imidazole-containing compounds can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name

methyl 3-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOFQRQEJNWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679747
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate

CAS RN

1199773-11-9
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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